molecular formula C5H10N4 B3006240 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine CAS No. 518066-19-8

1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine

Cat. No.: B3006240
CAS No.: 518066-19-8
M. Wt: 126.163
InChI Key: RVFCWTOXJWOHRS-UHFFFAOYSA-N
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Description

1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine typically involves the reaction of 5-amino-1,2,4-triazole with acetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form non-covalent bonds with these targets, leading to inhibition or activation of biological pathways. This interaction is crucial for its antimicrobial and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and industrial chemicals .

Properties

IUPAC Name

1-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-3(6)5-7-4(2)8-9-5/h3H,6H2,1-2H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFCWTOXJWOHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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